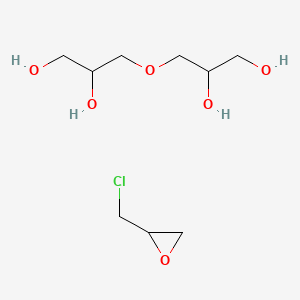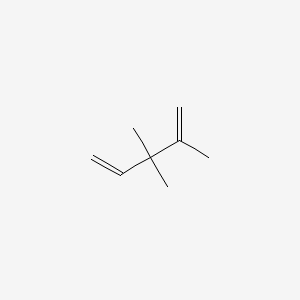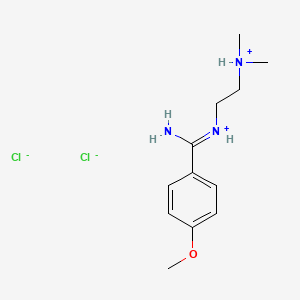
1,4-Cycloundecanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Cycloundecanedione: is an organic compound with the molecular formula C11H18O2 . It is a cyclic diketone, meaning it contains two ketone groups within a ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Cycloundecanedione can be synthesized through several methods. One common approach involves the cyclization of linear diketones under acidic or basic conditions. For example, the cyclization of 1,10-decanedione in the presence of a strong acid like sulfuric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. One method includes the hydrogenation of cycloundecene-1,4-dione using a palladium catalyst under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
1,4-Cycloundecanedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups into alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted cycloundecanedione derivatives.
Scientific Research Applications
1,4-Cycloundecanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Research is ongoing to explore its potential as a precursor for biologically active molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1,4-Cycloundecanedione involves its interaction with various molecular targets. The diketone groups can form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, potentially resulting in biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Cyclohexanedione: A smaller cyclic diketone with similar chemical properties but a different ring size.
1,4-Cyclooctanedione: Another cyclic diketone with an eight-membered ring.
1,4-Cyclododecanedione: A larger cyclic diketone with a twelve-membered ring .
Uniqueness
1,4-Cycloundecanedione is unique due to its eleven-membered ring structure, which provides distinct steric and electronic properties compared to other cyclic diketones. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Properties
CAS No. |
27567-76-6 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
cycloundecane-1,4-dione |
InChI |
InChI=1S/C11H18O2/c12-10-6-4-2-1-3-5-7-11(13)9-8-10/h1-9H2 |
InChI Key |
QDEUSKVYKASGCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=O)CCC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


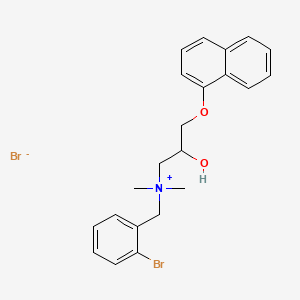
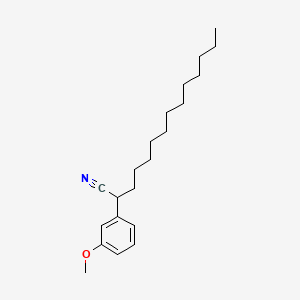

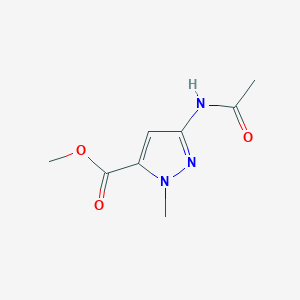
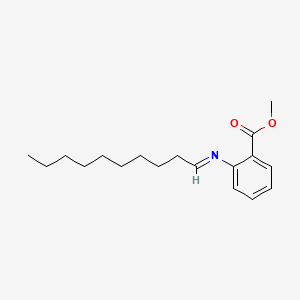
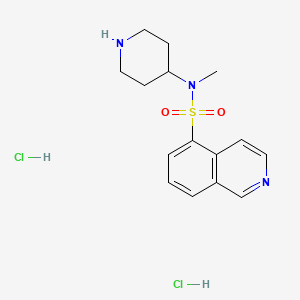
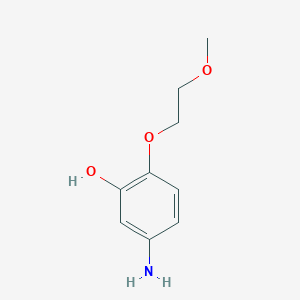

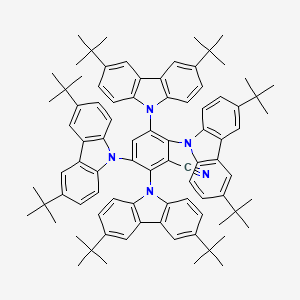
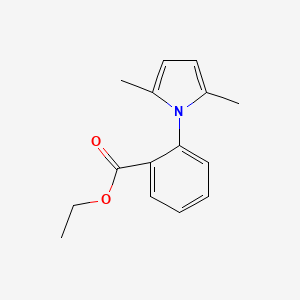
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
